molecular formula C15H19NO4S B5634225 (2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid

(2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid

Cat. No.: B5634225
M. Wt: 309.4 g/mol
InChI Key: WZEXWIYKHTXCPO-QPJJXVBHSA-N
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Description

(2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid is a chemical compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, sulfonylation, and the introduction of the phenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with specific proteins or enzymes makes it valuable for understanding cellular mechanisms and pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-3-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enoic acid include other sulfonyl-containing compounds and piperidine derivatives. Examples include:

  • This compound analogs with different substituents on the piperidine ring.
  • Sulfonyl-containing compounds with different aromatic groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and distinct chemical reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

(E)-3-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-12-8-10-16(11-9-12)21(19,20)14-5-2-13(3-6-14)4-7-15(17)18/h2-7,12H,8-11H2,1H3,(H,17,18)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEXWIYKHTXCPO-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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